

# JNJ-26146900: A Preclinical In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26146900 |           |
| Cat. No.:            | B1673006     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: **JNJ-26146900** is a preclinical compound that was under investigation by Johnson & Johnson. It did not advance to human clinical trials. The data presented herein is derived from publicly available preclinical studies and is intended for informational and research purposes only.

## Introduction

**JNJ-26146900** is a nonsteroidal, selective androgen receptor modulator (SARM) investigated for its potential therapeutic application in prostate cancer. As a SARM, **JNJ-26146900** was designed to exhibit tissue-selective androgenic and anabolic effects, with the goal of providing the benefits of androgen receptor (AR) activation in tissues like muscle and bone while minimizing the androgenic effects on the prostate. This document provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for **JNJ-26146900**.

# **Pharmacodynamics**

The pharmacodynamic effects of **JNJ-26146900** have been characterized in vitro and in vivo, primarily in rat models. The compound demonstrates a desirable SARM profile, with



antagonistic activity in the prostate and agonistic (anabolic) activity in other tissues such as bone and muscle.

# **In Vitro Activity**

JNJ-26146900 has been shown to be a potent and selective ligand for the androgen receptor.

| Parameter             | Value                       | Species | Assay                                       |
|-----------------------|-----------------------------|---------|---------------------------------------------|
| Binding Affinity (Ki) | 400 nM                      | Rat     | Competitive<br>Radioligand Binding<br>Assay |
| In Vitro Activity     | Pure Androgen<br>Antagonist | -       | Cell-Based Assay                            |

Table 1: In Vitro Pharmacodynamic Properties of JNJ-26146900.

# **In Vivo Efficacy**

In vivo studies in rats have demonstrated the tissue-selective effects of JNJ-26146900.

**JNJ-26146900** has shown efficacy in reducing prostate weight and inhibiting tumor growth in preclinical models of prostate cancer.

| Model                              | Parameter                  | Dose                        | Effect                                                   |
|------------------------------------|----------------------------|-----------------------------|----------------------------------------------------------|
| Intact Rats                        | Ventral Prostate<br>Weight | ED50: 20-30 mg/kg<br>(oral) | Reduction in prostate weight, comparable to bicalutamide |
| Dunning Rat Prostate Cancer Model  | Tumor Growth               | 10 mg/kg                    | Maximal inhibition of tumor growth                       |
| CWR22-LD1 Mouse<br>Xenograft Model | Tumor Growth               | -                           | Significant slowing of tumor growth                      |

Table 2: In Vivo Effects of JNJ-26146900 on the Prostate.



**JNJ-26146900** has demonstrated beneficial anabolic effects on bone and muscle in orchidectomized (castrated) rats, a model for androgen deficiency.

| Model                | Parameter                        | Dose     | Effect                                                                                                            |
|----------------------|----------------------------------|----------|-------------------------------------------------------------------------------------------------------------------|
| Orchidectomized Rats | Bone Mineral Density<br>(Tibial) | 30 mg/kg | Maintained at 194±20 mg/cm³ vs. 166±26 mg/cm³ in orchidectomized controls and 229±34 mg/cm³ in intact controls[1] |
| Orchidectomized Rats | Bone Volume (Tibial)             | 30 mg/kg | Prevented the 33% decrease observed after orchidectomy[1]                                                         |
| Orchidectomized Rats | Lean Body Mass                   | -        | Partially prevented orchidectomy-induced loss                                                                     |

Table 3: Anabolic Effects of JNJ-26146900 in Orchidectomized Rats.[1]

# **Pharmacokinetics**

Detailed quantitative pharmacokinetic data for **JNJ-26146900**, such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, are not publicly available. The compound is described as being orally active.



| Parameter               | Value            | Species | Notes                                   |
|-------------------------|------------------|---------|-----------------------------------------|
| Route of Administration | Oral             | Rat     | Demonstrated efficacy with oral dosing. |
| Bioavailability         | Orally Bioactive | Rat     | Specific percentage not reported.       |
| Metabolism              | Not Reported     | -       | -                                       |
| Excretion               | Not Reported     | -       | -                                       |

Table 4: Summary of Available Pharmacokinetic Information for JNJ-26146900.

# **Experimental Protocols**

The following are detailed descriptions of the key experimental methodologies used to characterize **JNJ-26146900**, based on available information.

# In Vitro Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of JNJ-26146900 for the rat androgen receptor.

Methodology: A competitive radioligand binding assay was likely performed using rat prostate cytosol as the source of the androgen receptor.

Competitive Radioligand Binding Assay Workflow.

#### Protocol Steps:

- Preparation of Rat Prostate Cytosol: Prostates from male rats were homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptor.
- Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881)
  was incubated with the prostate cytosol in the presence of increasing concentrations of
  unlabeled JNJ-26146900.



- Separation of Bound and Free Ligand: After incubation, the bound radioligand was separated from the free radioligand using a method such as hydroxylapatite adsorption or dextrancoated charcoal.
- Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.
- Data Analysis: The concentration of JNJ-26146900 that inhibits 50% of the specific binding
  of the radioligand (IC50) was determined. The Ki was then calculated from the IC50 using
  the Cheng-Prusoff equation.

### In Vivo Prostate Efficacy Studies

Objective: To determine the in vivo antagonist activity of JNJ-26146900 on the prostate.

Methodology: Intact male rats were treated with **JNJ-26146900**, and the effect on ventral prostate weight was measured.





Click to download full resolution via product page

Ventral Prostate Weight Assay Workflow.

#### Protocol Steps:

- Animal Model: Adult male Sprague-Dawley rats were used.
- Treatment: Animals were administered **JNJ-26146900** orally (e.g., by gavage) at various doses daily for a specified period. A control group received the vehicle.
- Endpoint: At the end of the treatment period, the animals were euthanized, and the ventral prostate was carefully dissected and weighed.



 Data Analysis: The ED50 (the dose that produces 50% of the maximal reduction in prostate weight) was calculated.

Objective: To evaluate the anti-tumor efficacy of **JNJ-26146900** in a rat model of prostate cancer.

Methodology: The Dunning R3327-H rat prostatic adenocarcinoma model was likely used.

#### **Protocol Steps:**

- Tumor Implantation: Dunning prostate tumor fragments or cells were implanted subcutaneously in male Copenhagen rats.
- Treatment: Once tumors reached a palpable size, animals were treated with JNJ-26146900 or vehicle.
- Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
- Data Analysis: Tumor growth curves were plotted, and the inhibition of tumor growth in the treated group was compared to the control group.

Objective: To assess the efficacy of **JNJ-26146900** on a human prostate cancer xenograft.

Methodology: The androgen-sensitive CWR22-LD1 human prostate cancer cells were implanted in immunodeficient mice.

#### **Protocol Steps:**

- Cell Culture and Implantation: CWR22-LD1 cells were cultured and then implanted subcutaneously into male nude mice.
- Treatment: Treatment with JNJ-26146900 or vehicle was initiated when tumors were established.
- Tumor Measurement: Tumor volumes were monitored throughout the study.



 Data Analysis: The effect of JNJ-26146900 on tumor growth was evaluated by comparing the tumor volumes of treated and control animals.

# In Vivo Anabolic Efficacy Studies in Orchidectomized Rats

Objective: To evaluate the anabolic effects of **JNJ-26146900** on bone and muscle in a model of androgen deficiency.

Methodology: Aged male rats were orchidectomized (castrated) to induce bone and muscle loss.





Click to download full resolution via product page

Orchidectomized Rat Model Workflow for Anabolic Effects.

#### **Protocol Steps:**

 Animal Model: Aged male rats were surgically orchidectomized. A sham-operated group served as a control.



- Treatment: After a recovery period, the orchidectomized rats were treated with JNJ-26146900 (e.g., 30 mg/kg orally) or vehicle daily for 6 weeks.
- Bone Analysis: At the end of the study, the tibias were collected and analyzed by microcomputed tomography (micro-CT) to determine bone mineral density, bone volume, and other trabecular bone parameters.
- Body Composition Analysis: Lean body mass was assessed using magnetic resonance imaging (MRI).
- Data Analysis: The bone and muscle parameters of the JNJ-26146900-treated group were compared to those of the orchidectomized vehicle-treated group and the intact control group.

# **Signaling Pathway**

As a selective androgen receptor modulator, **JNJ-26146900** exerts its effects by binding to the androgen receptor. The tissue-selective effects of SARMs are thought to be due to conformational changes in the AR upon ligand binding, leading to differential recruitment of coactivator and co-repressor proteins in various tissues. This results in tissue-specific gene expression profiles.



Click to download full resolution via product page

Proposed Signaling Pathway of JNJ-26146900.

# Conclusion



**JNJ-26146900** is a nonsteroidal SARM that has demonstrated a promising preclinical profile with potent anti-tumor effects in prostate cancer models and beneficial anabolic effects on bone and muscle. Its tissue-selective activity highlights the potential of SARMs to provide therapeutic benefits while minimizing the undesirable androgenic side effects of traditional androgens. The lack of publicly available detailed pharmacokinetic data and the fact that the compound did not progress to clinical trials are significant limitations in its further development. Nevertheless, the preclinical data on **JNJ-26146900** contribute to the broader understanding of the pharmacology of selective androgen receptor modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Rodent models of osteoporosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-26146900: A Preclinical In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673006#pharmacokinetics-andpharmacodynamics-of-jnj-26146900]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com